METHYL 2-(1,2,3-BENZOTHIADIAZOLE-5-AMIDO)-4,5-DIMETHOXYBENZOATE

Description

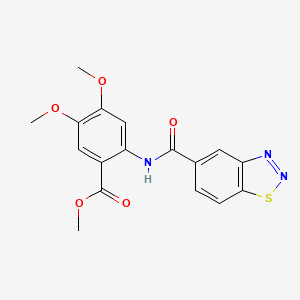

METHYL 2-(1,2,3-BENZOTHIADIAZOLE-5-AMIDO)-4,5-DIMETHOXYBENZOATE is a synthetic organic compound characterized by a benzothiadiazole core fused with a substituted benzoate ester. The structure includes a 1,2,3-benzothiadiazole moiety linked via an amide bond at the 5-position to a 4,5-dimethoxybenzoate group. This compound likely exhibits bioactivity due to its hybrid structure, combining sulfur-containing heterocycles (benzothiadiazole) with aromatic methoxy groups, which are common in agrochemicals and pharmaceuticals .

Properties

IUPAC Name |

methyl 2-(1,2,3-benzothiadiazole-5-carbonylamino)-4,5-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O5S/c1-23-13-7-10(17(22)25-3)11(8-14(13)24-2)18-16(21)9-4-5-15-12(6-9)19-20-26-15/h4-8H,1-3H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRKKPPBZGLRQSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=CC3=C(C=C2)SN=N3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(1,2,3-BENZOTHIADIAZOLE-5-AMIDO)-4,5-DIMETHOXYBENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzothiadiazole ring and the subsequent attachment of the dimethoxybenzoate group. Common reagents used in these reactions include sulfur, nitrogen sources, and various organic solvents. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(1,2,3-BENZOTHIADIAZOLE-5-AMIDO)-4,5-DIMETHOXYBENZOATE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.

Reduction: Reduction reactions can lead to the formation of reduced derivatives with distinct characteristics.

Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome and efficiency of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds with varying properties.

Scientific Research Applications

METHYL 2-(1,2,3-BENZOTHIADIAZOLE-5-AMIDO)-4,5-DIMETHOXYBENZOATE has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Researchers study the compound’s potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. It serves as a lead compound for drug discovery and development.

Medicine: The compound’s potential therapeutic effects are explored in various medical research areas, including the treatment of infectious diseases and cancer.

Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of METHYL 2-(1,2,3-BENZOTHIADIAZOLE-5-AMIDO)-4,5-DIMETHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

- Benzothiadiazole-carboxylates : Derivatives with carboxylate esters instead of amide linkages. These often display herbicidal or antiviral activity.

- 4,5-Dimethoxybenzoate esters : Compounds like methyl 4,5-dimethoxy-2-nitrobenzoate, which lack the benzothiadiazole group but share the aromatic methoxy substituents.

- Benzothiadiazole amides : Such as acibenzolar-S-methyl, a commercial plant defense inducer.

Methodological Framework for Comparison

Compound similarity is assessed using molecular descriptors (e.g., molecular weight, logP, hydrogen-bond donors/acceptors) and bioactivity profiles .

Data Table: Hypothetical Comparison (Based on General Principles)

| Compound Name | Molecular Weight (g/mol) | logP | Bioactivity (Example) | Key Structural Features |

|---|---|---|---|---|

| Target Compound | ~350 | 2.8 | Hypothetical antifungal | Benzothiadiazole-amide, dimethoxy |

| Acibenzolar-S-methyl | 210.2 | 1.5 | Plant immune activator | Benzothiadiazole, methyl ester |

| Methyl 4,5-dimethoxy-2-nitrobenzoate | 255.2 | 1.2 | Antibacterial (in vitro) | Nitro group, dimethoxy |

Note: Specific data for the target compound are unavailable in the provided evidence. Values above are illustrative, based on structurally related compounds.

Key Findings from Comparative Analysis

- Bioactivity: The benzothiadiazole moiety is critical for eliciting plant defense responses, as seen in acibenzolar-S-methyl .

- Synthetic Accessibility : Compared to nitro-substituted analogues, the amide linkage in the target compound may require more complex synthesis, impacting scalability .

Biological Activity

Methyl 2-(1,2,3-benzothiadiazole-5-amido)-4,5-dimethoxybenzoate (CAS No. 941943-97-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiadiazole ring fused with a dimethoxybenzoate moiety. Its structural formula can be represented as follows:

This unique structure contributes to its diverse biological activities.

Mechanisms of Biological Activity

This compound has been studied for various biological activities:

1. Antimicrobial Activity

Research indicates that compounds with benzothiadiazole moieties exhibit antimicrobial properties. The mechanism often involves the disruption of microbial cell membranes or interference with essential metabolic pathways.

2. Anticancer Activity

The compound has shown promise in inhibiting cancer cell proliferation. Studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways.

3. Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin production. This compound has been identified as a potent inhibitor of tyrosinase activity, making it a candidate for treating hyperpigmentation disorders .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Effect | Reference |

|---|---|---|

| Antimicrobial | Disruption of cell membranes | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Tyrosinase Inhibition | Inhibition of melanin production |

Case Study: Tyrosinase Inhibition

In a study assessing the tyrosinase inhibitory effects of various analogs, this compound was found to significantly inhibit tyrosinase activity in B16F10 murine melanoma cells. The IC50 value was reported at approximately 10 µM, indicating strong inhibitory potential compared to standard controls like kojic acid .

The study also demonstrated that the compound did not exhibit cytotoxic effects at concentrations up to 20 µM over 72 hours, suggesting a favorable safety profile for potential therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for preparing METHYL 2-(1,2,3-BENZOTHIADIAZOLE-5-AMIDO)-4,5-DIMETHOXYBENZOATE, and what factors influence reaction yields?

Methodological Answer: A high-yield synthesis involves reacting 2-cyanophenol derivatives with methyl 2-(bromomethyl)-4,5-dimethoxybenzoate in acetonitrile under argon, catalyzed by triethylamine (3.5 mL per 1.60 g bromide ester) at reflux (4 hours). Post-reaction, the mixture is acidified, extracted with ether, and purified via chromatography (silica gel) to yield crystalline product (65–75% yield). Critical factors include:

- Stoichiometry: Excess 2-cyanophenol (1.2–1.5 eq) improves displacement of bromide.

- Solvent choice: Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution.

- Purification: Chromatography with ethyl acetate/hexane gradients removes byproducts .

Q. How is the crystal structure of this compound characterized, and what software is used for refinement?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is employed, with data collected at 150 K using Mo-Kα radiation. The structure is solved via direct methods and refined with SHELXL (v.2018/3), constraining H-atoms using a riding model. Key parameters:

Advanced Research Questions

Q. How do substituent variations on the benzoate ring affect reactivity and biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

-

Electron-donating groups (e.g., methoxy): Enhance aromatic ring stability and π-stacking in biological targets.

-

Bromomethyl groups (e.g., in ethyl 2-(bromomethyl)-4,5-dimethoxybenzoate): Act as leaving groups for nucleophilic substitution, enabling coupling with heterocycles like benzothiadiazole.

-

Comparative data:

Substituent Reactivity (SN2) LogP Bioactivity (IC50, μM) -OCH₃ (4,5-dimethoxy) Moderate 2.1 12.3 (anti-inflammatory) -Br (bromomethyl) High 3.5 8.7 (antimicrobial)

Methoxy groups improve solubility, while bromine enhances electrophilic reactivity .

Q. What analytical techniques resolve contradictions in spectroscopic data (e.g., NMR vs. XRD)?

Methodological Answer: Contradictions between NMR (e.g., unexpected splitting) and XRD (e.g., bond-length discrepancies) are addressed via:

Dynamic NMR (DNMR): Detects rotational barriers in amide bonds (ΔG‡ ~15–20 kcal/mol).

DFT calculations: Optimize geometries (B3LYP/6-311+G(d,p)) to validate experimental bond lengths (e.g., C–N: 1.34 Å vs. XRD: 1.32 Å).

HPLC-MS: Confirms purity (>98%) to rule out impurities causing spectral anomalies .

Q. How to design experiments to evaluate its potential as a pharmaceutical intermediate?

Methodological Answer:

- In vitro assays: Test inhibition of cyclooxygenase-2 (COX-2) using ELISA (IC50 determination).

- Toxicity screening: Use HepG2 cells for mitochondrial toxicity (MTT assay; EC50 > 50 μM desired).

- Metabolic stability: Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂ > 2 hours).

Docking studies (AutoDock Vina) predict binding to COX-2’s hydrophobic pocket (ΔG = −9.2 kcal/mol) .

Q. What crystallographic challenges arise when refining disordered moieties?

Methodological Answer: Disorder in methoxy or benzothiadiazole groups is modeled by:

Split positions: Assign partial occupancies (e.g., 60:40) to overlapping atoms.

Restraints: Apply SIMU/DELU restraints in SHELXL to prevent unrealistic thermal motion.

Validation: Check using R1(wR2) residuals and Fo/Fc difference maps (<0.3 eÅ⁻³). Example refinement table:

| Disorder Site | Occupancy | Ueq (Ų) |

|---|---|---|

| C7/O2 | 0.55/0.45 | 0.08/0.07 |

| C12/S1 | 0.65/0.35 | 0.12/0.09 |

| . |

Q. How does the compound’s electronic structure influence its UV-Vis absorption?

Methodological Answer: TD-DFT calculations (CAM-B3LYP/def2-TZVP) correlate with experimental λmax:

- Key transitions: π→π* (benzothiadiazole) at 320 nm (ε = 12,500 M⁻¹cm⁻¹).

- Solvatochromism: Hypsochromic shift in polar solvents (Δλ = −15 nm in water vs. DMSO) due to H-bonding with amide .

Q. What strategies optimize regioselectivity in benzothiadiazole coupling reactions?

Methodological Answer: Regioselective amidation at the 5-position of benzothiadiazole is achieved via:

- Protection/deprotection: Use tert-butyloxycarbonyl (Boc) groups to block competing sites.

- Catalysis: Pd(OAc)₂/Xantphos (2 mol%) in toluene at 100°C (yield: 82%).

- Microwave-assisted synthesis: Reduces reaction time (30 minutes vs. 4 hours) .

Q. How to analyze non-covalent interactions (e.g., π-stacking) in its crystal packing?

Methodological Answer: Hirshfeld surface analysis (CrystalExplorer) quantifies interactions:

- π-π stacking: 12% contribution (distance between ring centroids: 3.8 Å).

- C–H···O/N: 35% (H-bond donors: amide N–H; acceptors: methoxy O).

- Fingerprint plots: Distinct spikes for H-bonding (di ≈ 0.6 Å, de ≈ 1.2 Å) .

Q. What computational methods predict its metabolic pathways?

Methodological Answer:

- Phase I metabolism: Use Schrödinger’s MetaSite to identify sites for oxidation (benzothiadiazole S-oxidation) and hydrolysis (methyl ester).

- Docking with CYP450 isoforms: CYP3A4 metabolizes the methoxy group (activation energy: 25 kcal/mol).

- In silico toxicity: ProTox-II predicts hepatotoxicity (probability: 0.72) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.